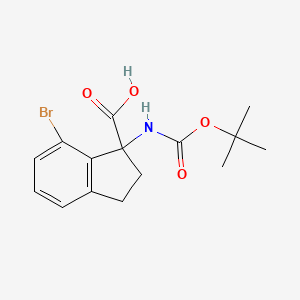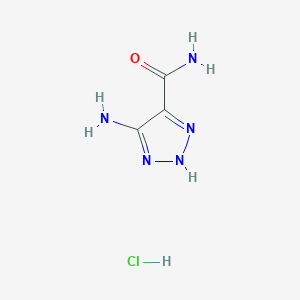
3-(Bromomethyl)-3-methylazetidinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-3-methylazetidinehydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-methylazetidinehydrochloride typically involves the bromination of 3-methylazetidine. One common method includes the reaction of 3-methylazetidine with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction parameters and can handle larger quantities of reactants. The use of catalysts to enhance the reaction rate and yield is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-3-methylazetidinehydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 3-methylazetidine.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products include azetidine derivatives with various functional groups.
Reduction: The major product is 3-methylazetidine.
Oxidation: Products depend on the specific oxidizing agent used and can include azetidine ketones or carboxylic acids.
Applications De Recherche Scientifique
3-(Bromomethyl)-3-methylazetidinehydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of novel polymers and materials with unique properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-3-methylazetidinehydrochloride involves its ability to act as an alkylating agent. The bromomethyl group can react with nucleophiles in biological systems, leading to the modification of biomolecules such as proteins and nucleic acids. This reactivity is exploited in medicinal chemistry to design compounds that can interact with specific molecular targets, such as enzymes or receptors, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Bromomethyl)-3-methylpyridine: Another bromomethyl-containing compound used in pharmaceutical synthesis.
3-(Bromomethyl)indole: Used in the synthesis of indole derivatives with biological activity.
3-(Bromomethyl)thiophene: Utilized in the development of thiophene-based materials.
Uniqueness
3-(Bromomethyl)-3-methylazetidinehydrochloride is unique due to its azetidine ring structure, which imparts distinct chemical and biological properties. The four-membered ring is strained, making it more reactive compared to larger ring systems. This reactivity is advantageous in synthetic chemistry, allowing for the creation of complex molecules with potential therapeutic applications.
Propriétés
Formule moléculaire |
C5H11BrClN |
|---|---|
Poids moléculaire |
200.50 g/mol |
Nom IUPAC |
3-(bromomethyl)-3-methylazetidine;hydrochloride |
InChI |
InChI=1S/C5H10BrN.ClH/c1-5(2-6)3-7-4-5;/h7H,2-4H2,1H3;1H |
Clé InChI |
DIDOFZCHIBXALB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNC1)CBr.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13039355.png)
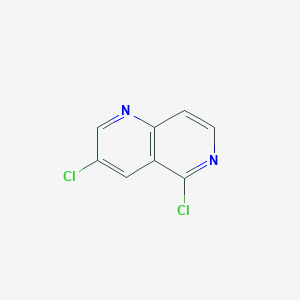
![7-Iodothieno[3,2-c]pyridin-4-ol](/img/structure/B13039358.png)
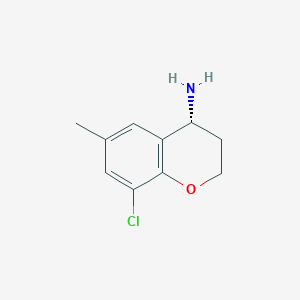

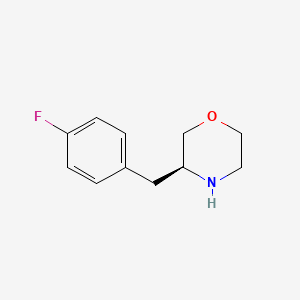
![3-(4-[(1R)-1-Amino-2-(methoxycarbonyl)ethyl]phenyl)propanoic acid](/img/structure/B13039373.png)





